molecular formula C17H21ClN4O4S2 B1223472 2-[4-chloro-5-(cyclohexylsulfamoyl)-2-methylphenoxy]-N-(1,3,4-thiadiazol-2-yl)acetamide

2-[4-chloro-5-(cyclohexylsulfamoyl)-2-methylphenoxy]-N-(1,3,4-thiadiazol-2-yl)acetamide

Cat. No. B1223472
M. Wt: 445 g/mol
InChI Key: BPFRGYGBVQPCEH-UHFFFAOYSA-N
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Description

2-[4-chloro-5-(cyclohexylsulfamoyl)-2-methylphenoxy]-N-(1,3,4-thiadiazol-2-yl)acetamide is a sulfonamide.

Scientific Research Applications

Chemical Structure and Interaction

The structural analysis of related compounds, like N-(5-Benzylsulfanyl-1,3,4-thiadiazol-2-yl)-2-(piperidin-1-yl)acetamide, shows specific molecular interactions and orientations, useful for understanding the behavior of similar molecules in different environments (Ismailova et al., 2014).

Pharmacological Properties

While directly focusing on 2-[4-chloro-5-(cyclohexylsulfamoyl)-2-methylphenoxy]-N-(1,3,4-thiadiazol-2-yl)acetamide is challenging, studies on similar compounds provide insight. For instance, bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs, which share a thiadiazole component, are potent glutaminase inhibitors with therapeutic potential (Shukla et al., 2012).

Synthesis and Characterization

The synthesis of N-(5-Aryl-1,3,4-Thiadiazol-2-yl)-2-(3-Oxo-1,2-Benzothiazol-2(3H)-yl)Acetamide derivatives, which are structurally similar, showcases a method for creating such compounds and analyzing their properties (Yu et al., 2014).

Molecular Interactions and Crystallography

Understanding the molecular and crystal structure of related compounds, such as N-{2-([(5-amino-1,3,4-thiadiazol-2-yl)difluoromethyl]-4-halophenyl}acetamides, can provide insights into the interactions and potential applications of the compound (Boechat et al., 2011).

Antimicrobial Evaluation

Exploring the antimicrobial properties of similar compounds, like 2-(4-Chloro-3-methylphenoxy)acetohydrazide derivatives, can hint at the potential biological activities of the compound (Fuloria et al., 2009).

properties

Product Name

2-[4-chloro-5-(cyclohexylsulfamoyl)-2-methylphenoxy]-N-(1,3,4-thiadiazol-2-yl)acetamide

Molecular Formula

C17H21ClN4O4S2

Molecular Weight

445 g/mol

IUPAC Name

2-[4-chloro-5-(cyclohexylsulfamoyl)-2-methylphenoxy]-N-(1,3,4-thiadiazol-2-yl)acetamide

InChI

InChI=1S/C17H21ClN4O4S2/c1-11-7-13(18)15(28(24,25)22-12-5-3-2-4-6-12)8-14(11)26-9-16(23)20-17-21-19-10-27-17/h7-8,10,12,22H,2-6,9H2,1H3,(H,20,21,23)

InChI Key

BPFRGYGBVQPCEH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1OCC(=O)NC2=NN=CS2)S(=O)(=O)NC3CCCCC3)Cl

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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